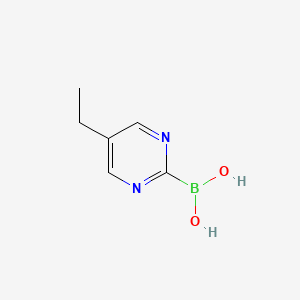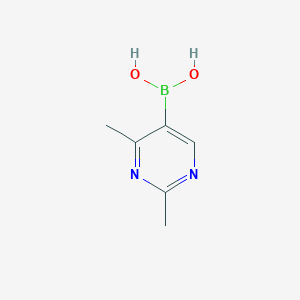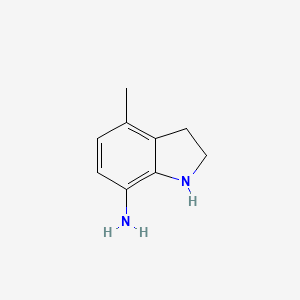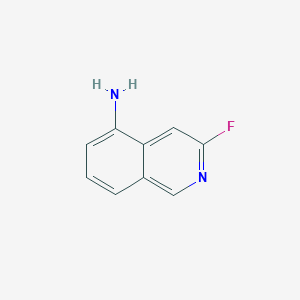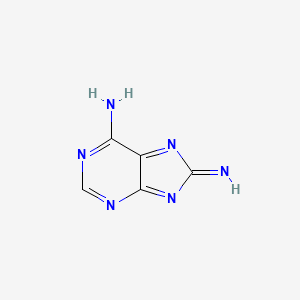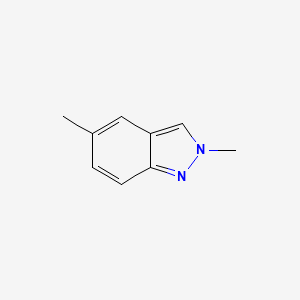
2,5-Dimethyl-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of two methyl groups at the 2 and 5 positions of the indazole ring distinguishes this compound from other indazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of 2H-indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability. The use of catalysts like copper or silver can facilitate the cyclization process, leading to the desired product in good to excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: The methyl groups and other positions on the indazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be employed for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2,5-Dimethyl-2H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-2H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: Another member of the indazole family, differing in the position of the nitrogen atom.
2H-Indazole: The parent compound without the methyl substitutions.
2,3-Dimethyl-2H-indazole: Similar structure with methyl groups at different positions.
Uniqueness
2,5-Dimethyl-2H-indazole is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall properties compared to other indazole derivatives .
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2,5-dimethylindazole |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-8(5-7)6-11(2)10-9/h3-6H,1-2H3 |
Clé InChI |
QBHQMNUEUPJFGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CN(N=C2C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



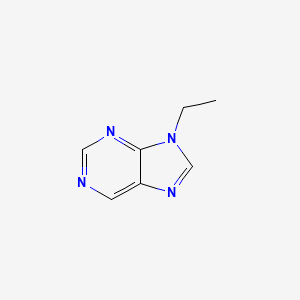

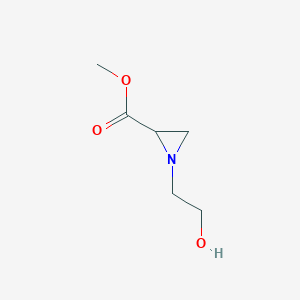


![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B11921709.png)
![1-(Imidazo[1,5-a]pyridin-8-yl)ethanone](/img/structure/B11921714.png)
